molecular formula C18H8Cl2O8S4 B11962039 Tetraoxo-dibenzo(d,d')benzo(1,2-b,5,4-b')dithiophene-3,9-disulfonyl dichloride CAS No. 133498-91-6

Tetraoxo-dibenzo(d,d')benzo(1,2-b,5,4-b')dithiophene-3,9-disulfonyl dichloride

Cat. No.: B11962039
CAS No.: 133498-91-6
M. Wt: 551.4 g/mol
InChI Key: KTJBQDQRBPDVKU-UHFFFAOYSA-N
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Description

Tetraoxo-dibenzo(d,d’)benzo(1,2-b,5,4-b’)dithiophene-3,9-disulfonyl dichloride is a complex organic compound with the molecular formula C18H8Cl2O8S4 and a molecular weight of 551.422 g/mol . This compound is known for its unique structure, which includes multiple sulfur and oxygen atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraoxo-dibenzo(d,d’)benzo(1,2-b,5,4-b’)dithiophene-3,9-disulfonyl dichloride typically involves multi-step organic reactions. One common method includes the reaction of dibenzo(d,d’)benzo(1,2-b,5,4-b’)dithiophene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride groups . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The reaction conditions are carefully monitored to maintain the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetraoxo-dibenzo(d,d’)benzo(1,2-b,5,4-b’)dithiophene-3,9-disulfonyl dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia, primary amines, or alcohols are used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonamides, and sulfonate esters, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which Tetraoxo-dibenzo(d,d’)benzo(1,2-b,5,4-b’)dithiophene-3,9-disulfonyl dichloride exerts its effects is primarily through its reactive sulfonyl chloride groups. These groups can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetraoxo-dibenzo(d,d’)benzo(1,2-b,5,4-b’)dithiophene-3,9-disulfonyl dichloride is unique due to its multiple sulfonyl chloride groups, which provide a high degree of reactivity and versatility in chemical synthesis

Properties

CAS No.

133498-91-6

Molecular Formula

C18H8Cl2O8S4

Molecular Weight

551.4 g/mol

IUPAC Name

10,10,14,14-tetraoxo-10λ6,14λ6-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4(9),5,7,11,15(20),16,18-nonaene-7,17-disulfonyl chloride

InChI

InChI=1S/C18H8Cl2O8S4/c19-31(25,26)9-1-3-11-13-7-14-12-4-2-10(32(20,27)28)6-16(12)30(23,24)18(14)8-17(13)29(21,22)15(11)5-9/h1-8H

InChI Key

KTJBQDQRBPDVKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)S(=O)(=O)C3=CC4=C(C=C23)C5=C(S4(=O)=O)C=C(C=C5)S(=O)(=O)Cl

Origin of Product

United States

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